molecular formula C16H17NO3 B7886525 1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione

1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione

Cat. No.: B7886525
M. Wt: 271.31 g/mol
InChI Key: FHCDWGXHKCIJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a naphthalene derivative with a pyrrolidinedione moiety, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Scientific Research Applications

1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(6-hydroxy-3,4-dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-13-4-5-14-11(2-1-3-12(14)10-13)8-9-17-15(19)6-7-16(17)20/h2,4-5,10,18H,1,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCDWGXHKCIJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=C1)CCN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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